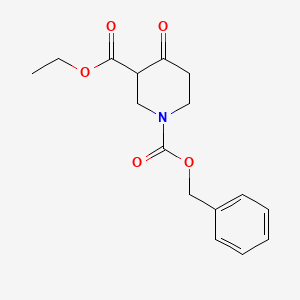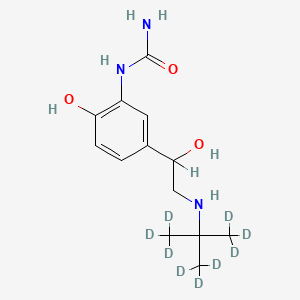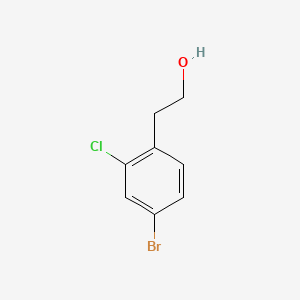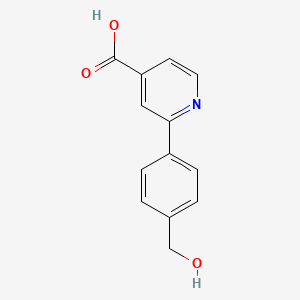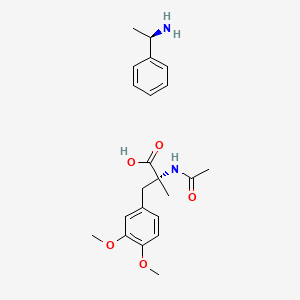
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C5H12CLNO2. It has a molecular weight of 153.61 . The IUPAC name for this compound is (3r,5r)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” can be represented by the SMILES notation: OC[C@H]1CC@@HCN1.[H]Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” appears as a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Pharmaceutical Synthesis
(2R,4R)-4-Hydroxy-2-pyrrolidinemethanol hydrochloride: is used as a reagent in the synthesis of various pharmaceutical compounds . Its hydroxyl and amine functional groups make it a versatile intermediate for constructing complex molecules, particularly those with chiral centers.
Sphingosine Kinase Inhibitors
This compound has been utilized in the synthesis of sphingosine kinase inhibitors . These inhibitors are significant in research due to their role in regulating sphingosine-1-phosphate levels, which are involved in various diseases, including cancer and inflammatory conditions.
Safety and Hazards
properties
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


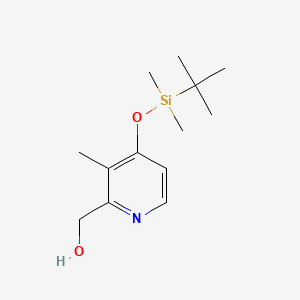

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)
